Anecortave acetate, the acetate ester prodrug of anecortave, is a synthetic cortisene derivative researched for its angiostatic properties. [, , , ] It belongs to a class of compounds known as angiostatic steroids, which demonstrate the ability to inhibit the formation of new blood vessels (angiogenesis) without exhibiting typical glucocorticoid activity, thus minimizing the risk of associated side effects. [, ] Its primary role in scientific research has been as an investigational drug for the treatment of ocular diseases characterized by abnormal blood vessel growth, particularly neovascular (wet) age-related macular degeneration (AMD). [, , , , , ]
Anecortave is derived from cortisol, a natural glucocorticoid hormone. Its classification as a cortisene results from specific structural modifications that eliminate typical steroidal side effects, such as increased intraocular pressure and immunosuppression. It is categorized under ocular vascular disorder agents and is noted for its antiangiogenic properties .
The synthesis of anecortave involves several key steps:
These modifications yield a compound that retains the beneficial properties of corticosteroids while minimizing adverse effects.
The molecular formula for anecortave acetate is , with a molar mass of approximately . The structural modifications from cortisol result in:
These changes contribute to its unique pharmacological profile, allowing it to act effectively as an angiogenesis inhibitor while lacking glucocorticoid activity .
Anecortave acetate primarily functions through its ability to inhibit angiogenesis. Key reactions include:
These actions collectively contribute to its therapeutic effects in conditions characterized by abnormal blood vessel growth.
The mechanism by which anecortave exerts its effects involves several pathways:
This multifaceted approach underscores its potential as a therapeutic agent for AMD.
Anecortave acetate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and administration as a depot injection.
Anecortave has been investigated primarily for its applications in ophthalmology:
Despite promising results, development has stalled since 2010, with no current market availability or ongoing clinical trials reported as of now .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3